

# Application Notes: Phase 1b Study of Glasdegib with Standard Chemotherapy in AML/MDS

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## Compound of Interest

Compound Name: *Glasdegib Maleate*

Cat. No.: *B607648*

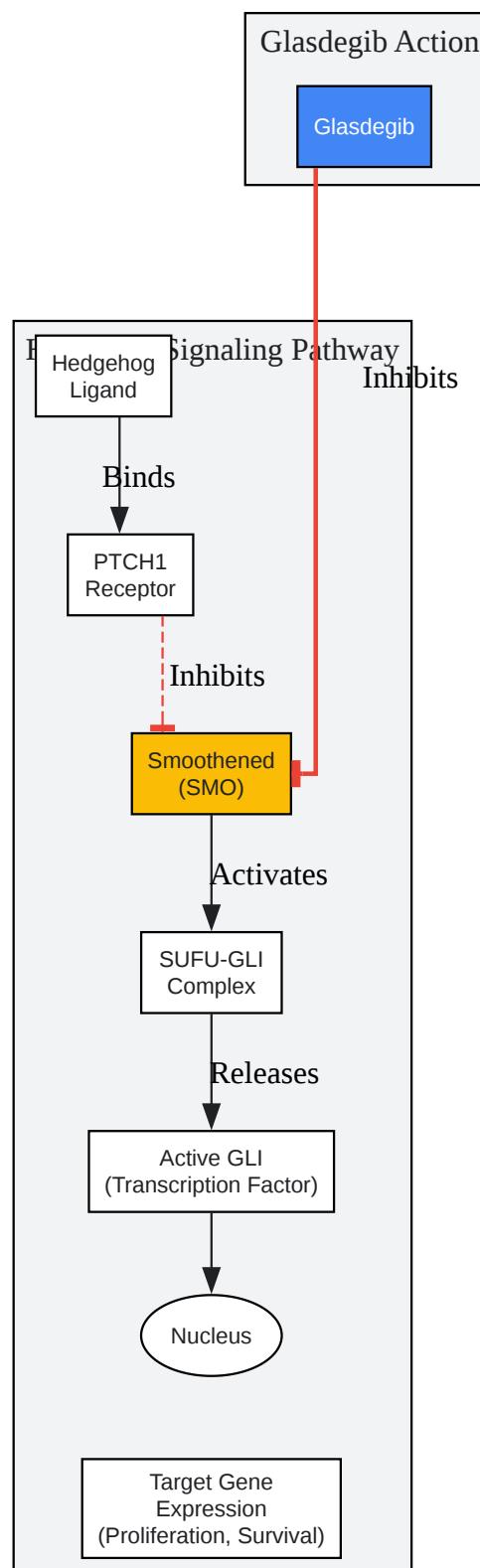
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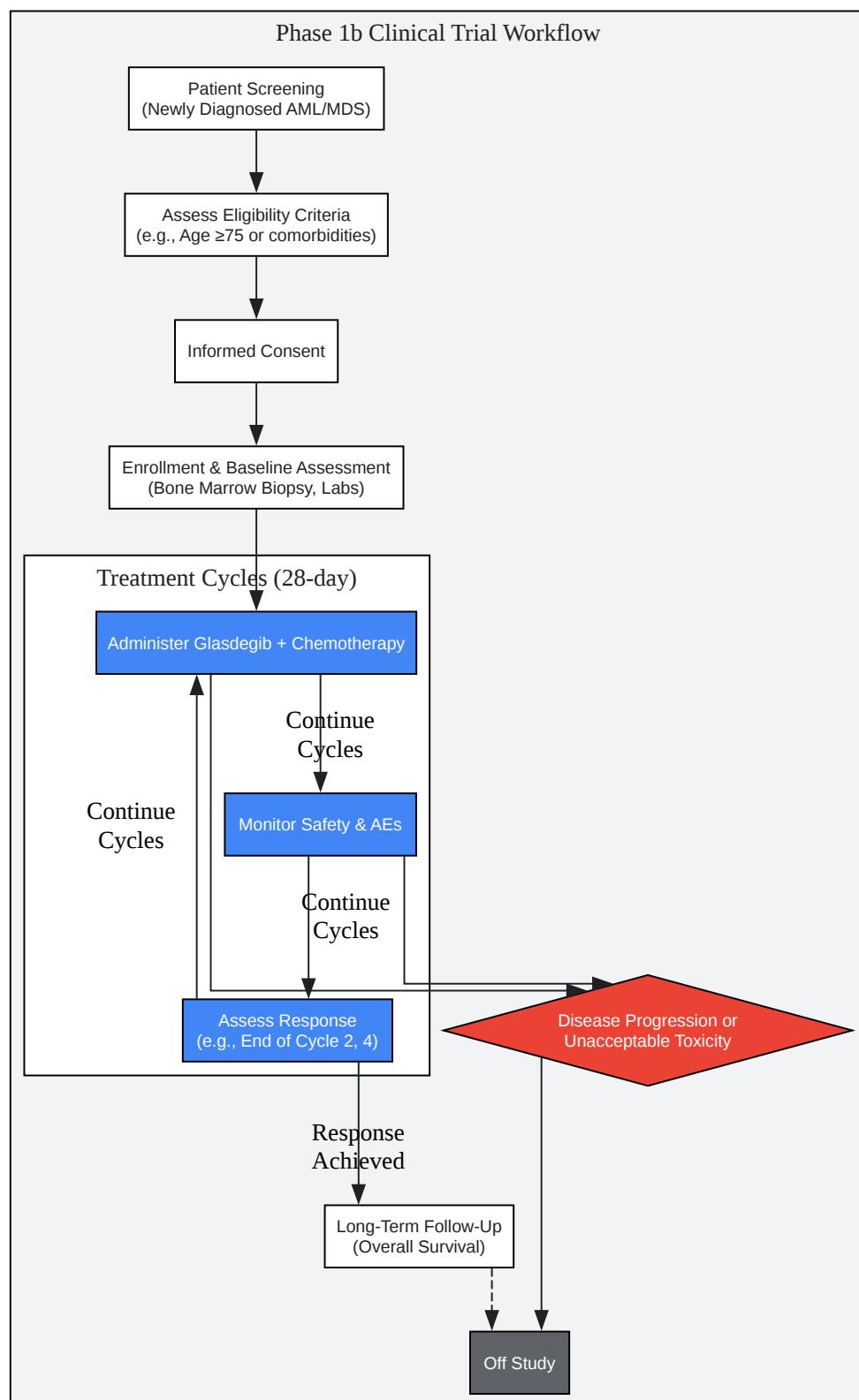
## Introduction

Glasdegib is an oral, small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.<sup>[1]</sup> In adults, the aberrant activation of the Hh pathway is believed to play a role in the development and persistence of cancer stem cells, including leukemic stem cells (LSCs) in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).<sup>[2][3]</sup> By inhibiting this pathway, Glasdegib aims to reduce the LSC population and sensitize leukemic cells to chemotherapy.<sup>[2]</sup> Phase 1b clinical trials have evaluated Glasdegib in combination with standard chemotherapy agents, such as low-dose cytarabine (LDAC) and azacitidine, for patients with newly diagnosed AML or high-risk MDS who are often ineligible for intensive induction chemotherapy.<sup>[4][5]</sup>

## Mechanism of Action: Hedgehog Pathway Inhibition

The Hedgehog signaling pathway is crucial for embryonic development and is typically quiescent in adult tissues.<sup>[3]</sup> Its reactivation in hematologic malignancies is associated with the survival and proliferation of LSCs.<sup>[6]</sup> Glasdegib targets and inhibits the transmembrane protein SMO. In the absence of a Hedgehog ligand, the PTCH1 receptor inhibits SMO. When the ligand binds, this inhibition is lifted, allowing SMO to activate a downstream cascade involving GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival. Glasdegib's inhibition of SMO blocks this entire downstream cascade, even when the pathway is abnormally activated.<sup>[2]</sup>



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